![molecular formula C6H13ClN2O3 B1431394 Methyl 4,5-diamino-5-oxopentanoate hydrochloride CAS No. 1323290-64-7](/img/structure/B1431394.png)
Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Overview
Description
“Methyl 4,5-diamino-5-oxopentanoate hydrochloride” is a chemical compound with the CAS Number: 257288-44-1 . It has a molecular weight of 196.63 and its IUPAC name is methyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “Methyl 4,5-diamino-5-oxopentanoate hydrochloride” is 1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Biochemistry
In biochemistry, Methyl 4,5-diamino-5-oxopentanoate hydrochloride is utilized for its reactive amino groups, which are essential in peptide synthesis. The compound’s structure allows for the introduction of amino functionalities into peptide chains, which is crucial for studying enzyme-substrate interactions and protein-protein binding processes .
Pharmacology
Pharmacologically, this compound serves as a key intermediate in the development of novel pharmaceuticals. Its diamino and keto functional groups make it a versatile precursor for the synthesis of a variety of drug molecules, particularly those targeting neurological disorders and metabolic diseases due to its ability to cross biological barriers and participate in biotransformation processes .
Organic Synthesis
In the realm of organic synthesis, Methyl 4,5-diamino-5-oxopentanoate hydrochloride is prized for its reactivity and selectivity. It enables chemists to construct complex organic molecules, including natural products and potential therapeutic agents. Its utility in asymmetric synthesis is also noteworthy, as it can introduce chirality into synthetic pathways .
Medicinal Chemistry
Medicinal chemists employ Methyl 4,5-diamino-5-oxopentanoate hydrochloride in the design and optimization of lead compounds. Its molecular framework is conducive to modifications that enhance drug-like properties, such as solubility and potency, making it a valuable tool in the drug discovery process .
Chemical Engineering
In chemical engineering, this compound’s attributes are harnessed for process optimization. Its stability under various conditions and compatibility with different reagents and catalysts make it an excellent candidate for developing scalable synthetic routes, which is a critical aspect of chemical manufacturing .
Materials Science
Lastly, in materials science, researchers explore the use of Methyl 4,5-diamino-5-oxopentanoate hydrochloride for creating new materials with desirable properties like enhanced mechanical strength or thermal stability. Its functional groups can be incorporated into polymers or other materials to impart specific characteristics, which can be pivotal in the development of advanced materials for various applications .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
methyl 4,5-diamino-5-oxopentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYPWQHBLMCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-diamino-5-oxopentanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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